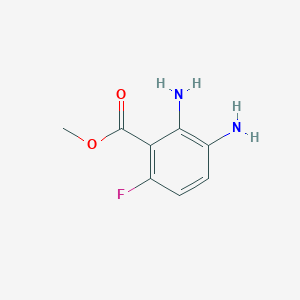

Methyl 2,3-diamino-6-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-diamino-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTFTXAANFTSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403712-67-4 | |

| Record name | Methyl 2,3-diamino-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aromatic Amine and Ester Chemistry

Aromatic amines and esters are fundamental functional groups in organic chemistry, each imparting distinct properties and reactivity to a molecule. Aromatic amines, characterized by an amino group attached to an aromatic ring, are pivotal in the synthesis of dyes, pharmaceuticals, and polymers. Their basicity and nucleophilicity are key to their chemical behavior. sundarbanmahavidyalaya.in The reactivity of aromatic amines is heavily influenced by the substituents on the aromatic ring. sundarbanmahavidyalaya.in

Esters, on the other hand, are derivatives of carboxylic acids and are known for their role as fragrances, solvents, and crucial intermediates in organic synthesis. mdpi.com The chemistry of esters is dominated by nucleophilic acyl substitution, allowing for their conversion into a wide array of other functional groups. sundarbanmahavidyalaya.in

Methyl 2,3-diamino-6-fluorobenzoate is a unique molecule that combines the functionalities of both aromatic amines and an ester within a single fluorinated benzene (B151609) ring. The presence of two amino groups and a methyl ester group on a fluorinated aromatic scaffold creates a molecule with a rich and varied reactivity profile. The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the benzene ring, affecting the basicity of the amino groups and the reactivity of the ester. numberanalytics.comresearchgate.net

Significance As a Synthetic Intermediate and Building Block

Synthetic intermediates and building blocks are the cornerstones of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. tandfonline.comtandfonline.com These are relatively simple molecules that can be readily modified to produce more complex target structures. tandfonline.comtandfonline.com The value of a building block lies in its structural features and the chemical handles it possesses for further reactions. tandfonline.comtandfonline.com

Methyl 2,3-diamino-6-fluorobenzoate serves as a valuable synthetic intermediate due to its multifunctional nature. The two amino groups offer sites for various transformations, such as diazotization, acylation, and the formation of heterocyclic rings. sundarbanmahavidyalaya.in The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. Furthermore, the fluorine atom can influence the biological activity and physical properties of the final products. researchgate.net

The strategic placement of these functional groups allows for the regioselective synthesis of a diverse range of complex molecules. This makes this compound a sought-after precursor in the development of novel compounds with potential applications in various fields of chemical research.

Overview of Research Trajectories for Similar Compounds

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to obtaining this compound. These approaches often begin with a precursor that already contains the core aromatic structure, followed by functional group manipulations to arrive at the final product.

Esterification Reactions of 2,3-diamino-6-fluorobenzoic Acid

The direct esterification of 2,3-diamino-6-fluorobenzoic acid with methanol (B129727) presents a logical and direct pathway to the target compound. This acid-catalyzed reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using an excess of methanol, which also serves as the solvent.

While this method is conceptually simple, the presence of the two amino groups on the aromatic ring can complicate the reaction. These basic groups can be protonated by the acid catalyst, potentially reducing the reactivity of the carboxylic acid. Therefore, careful control of the reaction conditions is crucial to achieve a good yield. A patent for a related compound, 2-fluoro-3-methyl aminobenzoate, describes the esterification of 2,6-dichloro-3-nitrobenzoic acid with methanol under acidic conditions as a key step before subsequent fluorination and reduction. patsnap.com This highlights the feasibility of esterifying substituted benzoic acids in the presence of other functional groups.

Recent advancements in esterification catalysis have explored the use of solid acid catalysts, which can offer advantages in terms of separation and reusability. For instance, a study on the esterification of various benzoic acids with methanol utilized a titanium-zirconium solid acid catalyst, demonstrating high activity for this transformation. mdpi.com Another study reported the use of a UiO-66-NH2 metal-organic framework as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids, which could potentially be applied to the synthesis of the title compound. nih.govrsc.org

| Reactant | Reagent | Catalyst | Solvent | Temperature | Yield |

| 2,6-dichloro-3-nitrobenzoic acid | Methanol | Sulfuric Acid | Methanol | Reflux | High |

| Benzoic Acids | Methanol | Ti/Zr Solid Acid | Methanol | Reflux | Good to Excellent |

| Fluorinated Benzoic Acids | Methanol | UiO-66-NH2 | Methanol | Optimized | High |

Reduction Strategies for Nitro-Precursors

A common and effective strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. This approach is widely used for the preparation of this compound, starting from a dinitro or a mono-nitro precursor. The choice of reducing agent and reaction conditions is critical to ensure the complete and selective reduction of the nitro groups without affecting the ester or fluoro functionalities.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves reacting the nitro-substituted precursor with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. commonorganicchemistry.com The reaction is usually carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

For the synthesis of this compound, a precursor like methyl 6-fluoro-2,3-dinitrobenzoate would be subjected to catalytic hydrogenation. The reaction generally proceeds smoothly to give the desired diamino compound in high yield. A patent describes the final step in the synthesis of 2-fluoro-3-methyl aminobenzoate as a catalytic hydrogenation to reduce the nitro group. patsnap.com Research has also demonstrated the complete reduction of two nitro groups on a benzene (B151609) ring to the corresponding diamine using a biocatalyst system. nih.gov

| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature | Outcome |

| Nitroarenes | Pd/C | Alcohols, Esters | 1-50 bar | Room Temp. to 120°C | High yield of anilines |

| 2-Fluoro-3-nitro-6-methyl chlorobenzoate | Not specified | Not specified | Not specified | Not specified | Formation of amino group |

| Dinitro compounds | Hyd-1/C biocatalyst | Buffer/MeCN | 1 bar | Room Temp. | Complete reduction to diamine |

Metal-mediated reductions offer a classical and versatile alternative to catalytic hydrogenation for the conversion of nitroarenes to anilines. These methods typically employ a metal, such as iron, zinc, or tin, in the presence of an acid or a salt. acs.orgwikipedia.org

A widely used method is the Béchamp reduction, which utilizes iron filings in an acidic medium, such as acetic acid or dilute hydrochloric acid. acs.org This method is known for its cost-effectiveness and tolerance to various functional groups. Zinc dust in the presence of ammonium (B1175870) chloride in an aqueous or alcoholic medium is another effective system for the chemoselective reduction of nitro groups. rsc.orgrsc.org This method is particularly mild and can be performed under neutral conditions. rsc.orgrsc.org A study reported the reduction of nitroarenes to anilines in good yields using a ferric chloride-zinc-dimethylformamide-water system. tandfonline.com Another approach involves the use of zinc dust and acetic acid in methanol for the reductive N-alkylation of nitroarenes, which proceeds via the formation of the aniline (B41778) intermediate. nih.gov

| Metal | Co-reagent | Solvent | Key Features |

| Iron (Fe) | Hydrochloric acid / Acetic acid | Water / Alcohol | Cost-effective, tolerant to many functional groups |

| Zinc (Zn) | Ammonium chloride | Water / Alcohol | Mild, neutral conditions, chemoselective |

| Zinc (Zn) | Acetic acid | Methanol | Mild, selective for nitro group reduction |

| Ferric chloride / Zinc | Dimethylformamide / Water | N/A | Rapid, inexpensive, good yields |

Halogenation and Amination Sequences

The synthesis of this compound can also be approached through a sequence of reactions that introduce the fluorine and amino groups at specific positions on the benzene ring. This often involves starting with a more readily available substituted benzoic acid and performing regioselective halogenation and amination steps.

The introduction of a fluorine atom onto the aromatic ring is a critical step in a multi-step synthesis of the target molecule. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. sigmaaldrich.com The directing effects of the substituents already present on the ring guide the position of the incoming fluorine atom.

Nucleophilic aromatic substitution (SNAr) is another powerful method for introducing fluorine. This involves reacting a precursor with an activated leaving group (such as a nitro or chloro group) at the desired position with a fluoride (B91410) source, like potassium fluoride or cesium fluoride. A patent details a selective fluorination step where 2,6-dichloro-3-nitrobenzoate is converted to 2-fluoro-3-nitro-6-methyl chlorobenzoate, demonstrating the feasibility of selective nucleophilic displacement of a chlorine atom. patsnap.com The success of this reaction often depends on the use of a phase-transfer catalyst or a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.

| Method | Fluorinating Agent | Substrate Type | Key Characteristics |

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Electron-rich aromatics | Directed by existing substituents |

| Nucleophilic Aromatic Substitution | Potassium Fluoride, Cesium Fluoride | Aromatics with activating leaving groups | Requires activated substrate, often in polar aprotic solvents |

Sequential Amination Reactions

The synthesis of this compound can be conceptually approached through sequential amination reactions. This strategy involves the introduction of two amino groups onto a fluorinated benzoic acid methyl ester precursor. A common starting material for such a synthesis is a di-substituted fluorobenzoate, often containing nitro groups which can be subsequently reduced to amino groups.

One plausible synthetic route begins with a fluorinated nitrobenzoic acid. For instance, 2-fluoro-3-nitrobenzoic acid can be esterified to its methyl ester, methyl 2-fluoro-3-nitrobenzoate. chemicalbook.com A second nitro group can be introduced, followed by a simultaneous or sequential reduction of both nitro groups to yield the desired diamino product. The reduction of nitro groups to amines is a well-established transformation in organic synthesis, often accomplished with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reduction with reagents such as tin(II) chloride in an acidic medium. The regioselectivity of the nitration and the subsequent reduction steps are critical for the successful synthesis of the target molecule.

Alternatively, a precursor already containing one amino group and one nitro group, such as methyl 2-amino-3-fluoro-6-nitrobenzoate, can be utilized. The synthesis of this intermediate itself involves multiple steps, including esterification and nucleophilic fluorination. The final step in this sequence would be the selective reduction of the remaining nitro group to an amino group, yielding this compound. The choice of reducing agent is crucial to avoid side reactions and ensure high yields.

Transition metal-free amination reactions have also been explored for the synthesis of N-arylated amines, which could potentially be adapted for the synthesis of diamino compounds. researchgate.net These methods often employ strong bases like potassium hexamethyldisilazide (KHMDS) in solvents such as dioxane and can proceed rapidly and in high yields. researchgate.net The sequential application of such amination reactions on a di-halo-fluorobenzoate could provide a direct route to the target molecule, bypassing the need for nitro-group reduction.

Advanced Synthetic Transformations

Modern organic synthesis offers a variety of advanced methods that can be applied to the construction of complex molecules like this compound. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly noteworthy for its mild reaction conditions and broad substrate scope. fishersci.comharvard.edu In the context of synthesizing precursors to this compound, a Suzuki-Miyaura reaction could be employed to introduce one of the amino groups or a precursor functional group. For instance, a borylated fluorobenzene (B45895) derivative could be coupled with a partner containing an amino or nitro group. sioc-journal.cn The reaction is catalyzed by a palladium(0) species and typically requires a base. harvard.educhemrxiv.org Significant advancements have been made to broaden the applicability of this reaction, including the use of various palladium catalysts and ligands to improve efficiency and selectivity. fishersci.comrug.nl

The choice of reactants is critical for a successful Suzuki-Miyaura coupling. Aryl or vinyl boronic acids are common coupling partners due to their commercial availability and low toxicity. fishersci.com The reaction is known for its stereospecificity and regiospecificity, making it a reliable method for constructing complex aromatic systems. harvard.edu

| Reaction Component | Description | Reference |

| Catalyst | Palladium(0) complexes, often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands. | harvard.edu |

| Organoboron Reagent | Typically an aryl or vinyl boronic acid or ester. | fishersci.com |

| Organohalide | An aryl or vinyl halide (I, Br, Cl) or triflate. | harvard.edu |

| Base | Often a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (B84403) (e.g., K₃PO₄). | beilstein-journals.org |

| Solvent | A variety of solvents can be used, including ethereal solvents (e.g., dioxane, THF) and aqueous mixtures. | beilstein-journals.org |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto aromatic rings, particularly those activated by electron-withdrawing groups. d-nb.info In the synthesis of this compound, the fluorine atom itself, or another halogen, can act as a leaving group in an SNAr reaction with an amine or an ammonia (B1221849) equivalent. The presence of other electron-withdrawing groups on the aromatic ring, such as a nitro group or the ester moiety, would facilitate this reaction.

The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. researchgate.net This makes fluorinated precursors particularly suitable for SNAr-based syntheses. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. uni-tuebingen.de The choice of the nucleophile and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net For the synthesis of a diamino compound, a sequential SNAr approach could be envisioned, where two different leaving groups are displaced in a stepwise manner.

| Parameter | Condition/Reagent | Purpose | Reference |

| Substrate | Fluorinated aromatic ring with electron-withdrawing groups | To activate the ring for nucleophilic attack | d-nb.info |

| Nucleophile | Amines, ammonia, or their equivalents | To introduce the amino group(s) | researchgate.net |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | To solvate the charged intermediate | uni-tuebingen.de |

| Temperature | Typically elevated (120-160 °C) | To provide the necessary activation energy | uni-tuebingen.de |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a molecule with multiple reactive sites like this compound requires careful control of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In the context of this synthesis, achieving the correct substitution pattern (2,3-diamino-6-fluoro) is paramount. For instance, during a nitration step on a fluorobenzoic acid derivative, the directing effects of the existing substituents (the fluorine atom and the carboxylic acid/ester group) will determine the position of the incoming nitro group. Similarly, during amination or reduction steps, the relative reactivity of different functional groups must be considered.

Protecting groups are often employed to achieve the desired chemo- and regioselectivity. For example, one of the amino groups could be introduced and then protected before the introduction of the second amino group. This would prevent unwanted side reactions and allow for the selective functionalization of the desired position. The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and easily removable at a later stage.

Stereoselective Approaches in Related Systems

While this compound itself is not chiral, stereoselective synthesis becomes relevant when considering the synthesis of its analogues or derivatives that may contain stereocenters. beilstein-journals.org For instance, if this molecule were to be incorporated into a larger, chiral molecule, the synthetic route would need to control the stereochemistry of the newly formed stereocenters.

Stereoselective methods are designed to produce a single stereoisomer of a product in high yield. mdpi.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. diva-portal.org For example, in a palladium-catalyzed coupling reaction, the use of a chiral phosphine ligand can induce enantioselectivity. nih.gov Similarly, in a reduction reaction, a chiral reducing agent can lead to the formation of a single enantiomer of an alcohol.

The principles of stereoselective synthesis are well-established and have been applied to a wide range of molecular systems. mdpi.com While not directly applicable to the synthesis of the achiral target molecule, these principles are crucial for the synthesis of its potentially bioactive chiral derivatives. beilstein-journals.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net This is achieved by focusing on aspects such as atom economy, the use of less hazardous chemicals, energy efficiency, and the reduction of waste. whiterose.ac.uk

In the synthesis of this compound, several green chemistry principles can be applied. For example, choosing a synthetic route with a high atom economy ensures that a maximal proportion of the atoms from the starting materials are incorporated into the final product. whiterose.ac.uk Catalytic reactions, such as the palladium-catalyzed cross-couplings discussed earlier, are often preferred over stoichiometric reactions as they reduce the amount of waste generated. researchgate.net

The choice of solvent is another important consideration in green chemistry. beilstein-journals.org Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of a synthesis. mdpi.com Additionally, minimizing the number of synthetic steps and avoiding the use of protecting groups can lead to a more efficient and less wasteful process.

| Green Chemistry Principle | Application in Synthesis | Reference |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the product. | whiterose.ac.uk |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | researchgate.net |

| Safer Solvents and Auxiliaries | Utilizing less hazardous solvents and minimizing their use. | beilstein-journals.orgmdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | researchgate.net |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps and waste. | sit.edu.cn |

By incorporating these principles into the design of the synthetic route, the production of this compound can be made more sustainable and environmentally friendly.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. youtube.comacs.org This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. youtube.com This can circumvent issues commonly associated with conventional heating, such as localized overheating at the vessel walls. youtube.com

The application of microwave irradiation has been successful in a variety of reactions involving aromatic amines. For instance, the nucleophilic aromatic substitution on highly fluorinated porphyrins with primary amines, a reaction analogous to the potential functionalization of a fluorinated benzene ring, shows significantly reduced reaction times from 1-2 days to just 10-30 minutes under microwave conditions. acs.org This method is also tolerant of various functional groups, which is a crucial aspect for complex molecules. acs.org

Another relevant application is the direct synthesis of amides from carboxylic acids and amines. nih.gov Microwave-assisted protocols can achieve this transformation rapidly and often without the need for a solvent, which is a significant environmental advantage. nih.gov For example, a range of aromatic and aliphatic amines have been successfully reacted with carboxylic acids under microwave irradiation, demonstrating the broad applicability of this technique. nih.gov

The dehydrogenative coupling of benzyl (B1604629) alcohols and aniline derivatives to form E-aldimines and N-heterocycles has also been efficiently catalyzed by Cobalt(II) chloride under microwave irradiation. acs.org This method is atom-economical and proceeds without the need for complex ligands or oxidants. acs.org

Table 1: Examples of Microwave-Assisted Reactions for Amine Derivatives

| Reactants | Product Type | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Tetrakis(pentafluorophenyl)porphyrin, Primary amines | Amine-substituted porphyrin | NMP, Microwave (1100 W) | 10-30 min | 70-95% | acs.org |

| Carboxylic acids, Aromatic/aliphatic amines | Amides | Boronic acid derivative, Microwave | 1-4 hours | High | nih.gov |

| Benzyl alcohol, Aniline derivatives | E-aldimines | CoCl₂, KOH, Toluene, Microwave (80 °C) | 3 hours | up to 99% | acs.org |

| Carbamates, Alkylating agents | Tertiary amines | Microwave | Not specified | 25-87% | thieme-connect.com |

Solvent-Free and Mechanochemical Methods (e.g., Grinding Techniques)

Mechanochemistry, which involves inducing chemical reactions through mechanical force such as grinding or milling, represents a paradigm shift in green synthesis by often eliminating the need for bulk solvents. researchgate.net This high-concentration, solid-state reactivity can lead to faster reactions, different product selectivities compared to solution-phase chemistry, and access to compounds that are difficult to synthesize by conventional means. researchgate.net

A notable example in the realm of aromatic amine chemistry is the mechanochemical conversion of aromatic amines into aryl trifluoromethyl ethers. organic-chemistry.orgacs.orgnih.govnih.gov This process uses a ball mill to grind the amine with other reagents, achieving a selective substitution of the amino group. organic-chemistry.orgacs.orgnih.govnih.gov The method is applicable to a wide array of substituted anilines and is significant for its potential in medicinal chemistry for late-stage functionalization. organic-chemistry.orgacs.orgnih.govnih.gov

The key advantages of such mechanochemical protocols include milder reaction conditions, drastically shorter reaction times, and the avoidance of large volumes of solvent waste. researchgate.net Liquid-assisted grinding (LAG) is a related technique where a small amount of liquid is added to facilitate the reaction, often enhancing reaction rates and yields while maintaining the environmental benefits of a largely solvent-free process. researchgate.net

Table 2: Example of Mechanochemical Synthesis with Aromatic Amines

| Reactants | Product Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Substituted anilines | Aryl trifluoromethyl ethers | Pyrylium tetrafluoroborate, OCF₃ source, ZrO₂, Ball milling | 58-92% | acs.orgnih.gov |

Sustainable Catalysis (e.g., photocatalysis, electrocatalysis)

Sustainable catalysis aims to develop chemical processes that are more efficient and environmentally benign, often by harnessing alternative energy sources like light (photocatalysis) or electricity (electrocatalysis). mdpi.com

Photocatalysis Visible-light photocatalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov For the synthesis of aromatic amines, a key strategy is the reduction of the corresponding nitroarenes. Recent developments have shown that a heterogeneous catalyst of vanadium oxide on titanium oxide can effectively mediate this reduction under blue LED light, using hydrazine (B178648) hydrate (B1144303) as a reductant. chemistryviews.org This method is compatible with a variety of sensitive functional groups and has been successfully applied to gram-scale synthesis. chemistryviews.org

Another application is the oxidative coupling of arylamines to produce azoaromatics, which are important industrial compounds. researchgate.netacs.org Photocatalysts, such as specific iridium complexes or manganese dioxide on graphitic carbon nitride (MnO₂@g-C₃N₄), can facilitate this reaction using visible light and, in some cases, ambient air as the oxidant. researchgate.netacs.orgscispace.com

Table 3: Examples of Photocatalytic Reactions for Aromatic Amine Synthesis and Transformation

| Reactants | Product Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitroarenes | Aromatic amines | V₂O₅/TiO₂, Hydrazine hydrate, Blue LED light | up to 95% | chemistryviews.org |

| Arylamines | Azoaromatics | Ir(dF-CF₃-ppy)₂(dtbpy)⁺, Visible light, Air | up to 95% | researchgate.netacs.org |

| Aromatic amines | Aromatic azo-compounds | MnO₂@g-C₃N₄, Visible light | High | scispace.com |

Electrocatalysis Electrosynthesis offers a sustainable alternative to traditional redox chemistry by using electricity to drive reactions, thereby avoiding the use of stoichiometric chemical oxidants or reductants. In the context of aromatic amine synthesis, electrochemical methods have been developed for the C-H amination of arenes. acs.org This can be achieved by reacting an aromatic compound with an amine electrophile in the presence of a copper catalyst, using electricity as the oxidant. beilstein-journals.org

Furthermore, the selective electrochemical reduction of nitroaromatics can be finely tuned to yield not only aromatic amines but also azoxy- and azo-aromatics by controlling the applied potential at a cobalt phosphide (B1233454) nanosheet cathode. nih.gov This level of control over product selectivity is a significant advantage of electrochemical methods. nih.gov

Table 4: Examples of Electrocatalytic Reactions for Aromatic Amine Synthesis

| Reactants | Product Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitroarenes | Aromatic amines | CoP nanosheet cathode, 1.0 M KOH, Controlled potential | 94-98% | nih.gov |

| Arenes, Amine electrophiles | Aromatic amines | Copper catalyst, n-Bu₄NI, Electricity | Not specified | beilstein-journals.org |

Reactions Involving Amino Functionalities

The two primary amino groups on the aromatic ring are nucleophilic centers and are thus susceptible to a range of electrophilic substitution and condensation reactions.

Acylation and Sulfonylation Reactions

The amino groups of this compound readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. google.com This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, the reaction with benzoyl chloride would yield the corresponding N,N'-dibenzoyl derivative. These acylation reactions are fundamental in the synthesis of various derivatives. researchgate.net

Similarly, sulfonylation of the amino groups can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of sulfonamides. The reactivity of the amino groups towards sulfonylation is a key step in the synthesis of various biologically active compounds. nih.gov The introduction of a sulfonyl group can significantly alter the electronic and steric properties of the parent molecule. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acyl Chloride | N-Acyl derivative | Acylation |

| This compound | Sulfonyl Chloride | N-Sulfonyl derivative | Sulfonylation |

Alkylation and Arylation Reactions

The amino functionalities can be subjected to alkylation reactions with alkyl halides. However, these reactions can sometimes be challenging to control, potentially leading to a mixture of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts. The use of protecting groups can offer a strategic advantage in achieving selective alkylation. sit.edu.cn

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the arylation of the amino groups. This reaction involves the coupling of an aryl halide with the amine in the presence of a palladium catalyst and a base. mdpi.com Such arylation reactions are instrumental in the construction of complex molecular architectures. researchgate.netrsc.org

Condensation Reactions

The diamino nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems through condensation reactions. For example, condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, can lead to the formation of quinoxaline (B1680401) derivatives. These reactions are often catalyzed by acids.

Furthermore, condensation with carboxylic acids or their derivatives can yield benzimidazole (B57391) structures. dergipark.org.trmdpi.com For instance, reaction with formic acid would produce a benzimidazole ring fused to the parent molecule. The strategic use of condensation reactions allows for the construction of diverse heterocyclic scaffolds from this diamino compound.

Oxidation Reactions of Amino Groups

The primary amino groups of this compound can be oxidized under specific conditions. Strong oxidizing agents can potentially convert the amino groups to nitroso or nitro functionalities. However, the presence of other reactive sites in the molecule necessitates careful selection of the oxidizing agent to achieve chemoselectivity. In some contexts, the oxidation of similar amino-containing compounds is a key step in the synthesis of more complex molecules. google.com The controlled oxidation of amino groups can also be a factor in the metabolic pathways of related compounds. nih.gov

Diazotization and Subsequent Transformations

The primary aromatic amino groups can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. dss.go.th This reaction forms a diazonium salt intermediate, which is often unstable and can be used directly in subsequent reactions. researchgate.net

These diazonium salts are versatile intermediates that can be transformed into a variety of other functional groups. ambeed.com For instance, in a Sandmeyer-type reaction, the diazonium group can be replaced by a halide (Cl, Br), a cyano group, or other functionalities. researchgate.net A particularly relevant transformation is the Balz-Schiemann reaction, where the diazonium salt is converted to a fluoride upon heating with fluoroboric acid (HBF4). researchgate.netgoogle.com This provides a route to introduce an additional fluorine atom into the aromatic ring.

Table 2: Diazotization and Subsequent Transformations

| Starting Material | Reagent | Intermediate | Subsequent Reagent | Final Product | Reaction Type |

| This compound | NaNO₂, HCl (0-5°C) | Bis(diazonium) salt | CuCl | Methyl 2,3-dichloro-6-fluorobenzoate | Sandmeyer Reaction |

| This compound | NaNO₂, HCl (0-5°C) | Bis(diazonium) salt | HBF₄, heat | Methyl 2,3,6-trifluorobenzoate | Balz-Schiemann Reaction |

| This compound | NaNO₂, HCl (0-5°C) | Bis(diazonium) salt | H₃PO₂ | Methyl 6-fluorobenzoate | Deamination |

Reactions Involving Ester Functionality

The methyl ester group in this compound can undergo several characteristic reactions.

One of the most common transformations is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 2,3-diamino-6-fluorobenzoic acid. researchgate.net This carboxylic acid can then serve as a starting material for further synthetic modifications.

The ester can also undergo transesterification, where treatment with a different alcohol in the presence of an acid or base catalyst results in the exchange of the methoxy (B1213986) group for a different alkoxy group.

Furthermore, the ester functionality can be reduced to a primary alcohol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting (2,3-diamino-6-fluorophenyl)methanol can be a valuable intermediate for the synthesis of other derivatives. The selective reduction of esters is a well-established transformation in organic synthesis. researchgate.net

Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base. In an acidic medium, the reaction typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification is a related process where the methoxy group of the ester is exchanged with another alkoxy group. This reaction is also typically catalyzed by an acid or a base and is often driven to completion by using a large excess of the new alcohol. For instance, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of ethyl 2,3-diamino-6-fluorobenzoate. nih.gov

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺ | 2,3-diamino-6-fluorobenzoic acid |

| Base-catalyzed Hydrolysis | OH⁻ | 2,3-diamino-6-fluorobenzoate salt |

| Transesterification | R-OH, H⁺ or OR⁻ | 2,3-diamino-6-fluorobenzoic acid alkyl ester |

Reduction to Alcohol and Further Derivatization

The methyl ester group can be reduced to a primary alcohol, (2,3-diamino-6-fluorophenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The resulting benzyl alcohol can then serve as a versatile intermediate for further derivatization. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo etherification or esterification reactions at the hydroxyl group. A process has been proposed for producing fluorinated benzyl alcohols by reducing a halogen-substituted benzoic acid. google.com

| Reaction | Reagent(s) | Product |

| Reduction | LiAlH₄ or NaBH₄ | (2,3-diamino-6-fluorophenyl)methanol |

| Oxidation of Alcohol | PCC or DMP | 2,3-diamino-6-fluorobenzaldehyde |

| Oxidation of Alcohol | KMnO₄ or H₂CrO₄ | 2,3-diamino-6-fluorobenzoic acid |

| Etherification | R-X, base | 1-(alkoxymethyl)-2,3-diamino-6-fluorobenzene |

| Esterification | R-COCl or (RCO)₂O | (2,3-diamino-6-fluorophenyl)methyl ester |

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring significantly influences the compound's reactivity.

Nucleophilic Substitution of Fluorine

Aromatic nucleophilic substitution (SNAAr) reactions can lead to the displacement of the fluorine atom by a nucleophile. masterorganicchemistry.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the case of this compound, the amino groups are electron-donating, which would typically disfavor SNAAr. However, the relative position of the fluorine atom to other substituents and the reaction conditions can play a crucial role. Fluorine is often a good leaving group in such reactions. masterorganicchemistry.com For instance, the reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially replace the fluorine with a methoxy group.

Impact of Fluorine on Aromatic Ring Reactivity

The high electronegativity of fluorine has a significant impact on the reactivity of the aromatic ring. It exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.com However, fluorine can also donate a lone pair of electrons through resonance, which can partially offset the inductive effect. This dual nature influences both the rate and the orientation of incoming electrophiles. The presence of fluorine can also enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. researchgate.net

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Patterns

Given this complex interplay, predicting the exact regioselectivity of an EAS reaction can be challenging. However, the strong activating effect of the amino groups is likely to dominate, directing incoming electrophiles to the positions ortho and para to them. The most probable sites for electrophilic attack would be the C4 and C5 positions. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate determines the preferred substitution pattern. masterorganicchemistry.com

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering more atom-economical and efficient routes to complex molecules by avoiding pre-functionalization steps. beilstein-journals.org For this compound, the aromatic ring possesses two C-H bonds at positions 4 and 5, which are potential sites for such transformations.

The regioselectivity of any C-H functionalization reaction on this scaffold would be governed by the cumulative electronic and steric effects of the four substituents on the benzene ring.

Amino Groups (-NH₂): As strong activating and ortho, para-directing groups, the amino groups at positions 2 and 3 significantly increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Fluoro Group (-F): The fluorine atom at position 6 is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance.

Methyl Ester Group (-COOCH₃): This group is deactivating and a meta-director.

Transition metal-catalyzed C-H functionalization is a prominent methodology for forging new carbon-carbon and carbon-heteroatom bonds. rsc.org In the case of this compound, directing group-assisted C-H activation could be a viable strategy. The amino or ester functionalities could chelate to a metal center, directing the functionalization to a specific C-H bond. However, the presence of multiple potential directing groups could lead to challenges in selectivity. Given the strong activating nature of the amino groups, electrophilic C-H functionalization reactions, such as palladium-catalyzed arylation, would likely be favored at the C-5 position, which is para to the C-2 amino group and meta to the C-3 amino group and the ester.

Rearrangement Reactions and Isomerizations

The structural arrangement of functional groups in this compound makes it a candidate for certain types of rearrangement reactions, particularly those involving the adjacent amino groups.

One of the most relevant potential transformations involves diazotization. The reaction of primary aromatic amines with nitrous acid (HNO₂) generates diazonium salts, which are versatile intermediates. dss.go.th In this molecule, selective diazotization of one amino group in the presence of the other would be challenging but could lead to intramolecular reactions. For instance, the formation of a diazonium salt at the C-2 position could be followed by an intramolecular cyclization with the C-3 amino group to form a benzotriazole (B28993) derivative.

While classic named rearrangements like the rsc.orguni.lu-Wittig rearrangement (requiring allyl ethers) or Wagner-Meerwein rearrangements (involving carbocation shifts in aliphatic systems) are not directly applicable to the ground state of this molecule, rearrangements could be triggered under specific reaction conditions that generate reactive intermediates. organic-chemistry.orgmsu.edu

Isomerization of the molecule itself, such as the migration of a substituent to a different position on the ring, would require harsh conditions involving the breaking and reforming of strong carbon-carbon or carbon-heteroatom bonds and is generally not a facile process for substituted benzenes.

Side Reactions and Byproduct Formation in Synthetic Schemes

In any synthetic sequence utilizing this compound as a starting material or intermediate, several side reactions can be anticipated, primarily stemming from the reactivity of the electron-rich diamino-substituted ring.

Oxidation: Aromatic diamines are highly susceptible to oxidation, which can occur in the presence of mild oxidizing agents or even atmospheric oxygen, leading to the formation of colored, often polymeric, byproducts. This necessitates careful handling and the use of inert atmospheres during reactions.

Multiple Reactions: The presence of two nucleophilic amino groups and an electrophilic ester group creates the potential for unwanted multiple reactions. For example, if a reaction is intended to target only one amino group (e.g., acylation or alkylation), the other may also react, leading to mixtures of mono- and di-substituted products.

Intramolecular Cyclization: The ortho relationship between the C-3 amino group and the C-1 methyl ester group presents the possibility of intramolecular cyclization. Under thermal conditions or in the presence of certain reagents, the amino group could attack the ester carbonyl, leading to the formation of a lactam (an indazolone derivative) with the elimination of methanol.

Diazotization-Related Byproducts: During diazotization reactions, common side reactions include the formation of phenols if the reaction is performed in an aqueous medium, or the coupling of the diazonium salt with the unreacted starting material to form colored azo compounds. thieme-connect.de

The following table summarizes potential side reactions and the conditions that might promote them.

| Side Reaction | Functional Groups Involved | Promoting Conditions | Potential Byproduct(s) |

| Oxidation | Diamino Aromatic Ring | Air, light, oxidizing agents | Colored polymeric materials, quinone-imines |

| Di-substitution | Both Amino Groups | Use of >1 equivalent of electrophile | Di-acylated/alkylated products |

| Intramolecular Cyclization | C-3 Amino Group, C-1 Methyl Ester | Heat, acid/base catalysis | Indazolone derivative |

| Azo Coupling | Diazonium salt, unreacted amine | Diazotization reactions | Azo-bridged dimers |

| Hydrolysis | Methyl Ester | Strong acid or base, water | 2,3-diamino-6-fluorobenzoic acid |

Careful control of reaction conditions and the use of appropriate protecting groups for the amino functionalities are crucial strategies to minimize these side reactions and achieve desired synthetic outcomes.

Quantum Chemical Computations

Quantum chemical computations are powerful tools for elucidating the electronic structure and properties of molecules. These theoretical methods would allow for an in-depth understanding of this compound at the atomic level.

Density Functional Theory (DFT) Studies

Should such research be undertaken, Density Functional Theory (DFT) would be a primary method of choice. DFT calculations focus on the electron density to determine the energy and properties of a molecule. A typical study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) to approximate the exchange-correlation energy, which is a key component of the total electronic energy. The choice of functional is critical and would be benchmarked against experimental data if available, or against higher-level computational methods.

Basis Set Selection and Validation

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, oxygen, and fluorine, a Pople-style basis set such as 6-311++G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVDZ) would likely be employed. The selection would involve a balance between computational cost and desired accuracy. Validation might involve comparing computed properties for similar, well-characterized molecules against experimental values.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to find the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the ester and the C-N bonds of the amino groups), a conformational analysis would be necessary. This would involve systematically rotating these bonds to identify all possible low-energy conformers and determine the global minimum energy structure.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure would provide insights into the molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis would calculate the energies of the HOMO and LUMO and the energy gap between them. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The MEP would be calculated and plotted on the electron density surface. Different colors would represent different potential values, typically with red indicating regions of negative potential (rich in electrons and prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor and prone to nucleophilic attack). This map would highlight the electronegative fluorine and oxygen atoms as well as the amino groups, providing a guide to the molecule's intermolecular interactions.

While the framework for a computational study of this compound is clear, the specific data from such an investigation is not yet available in the scientific literature. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound.

Charge Distribution and Transfer Studies

The charge distribution within a molecule is fundamental to understanding its reactivity, electrostatic potential, and intermolecular interactions. For this compound, the distribution of electron density would be significantly influenced by its various functional groups.

The fluorine atom, being the most electronegative element, would exert a strong electron-withdrawing effect, leading to a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the attached carbon (C6). Similarly, the oxygen atoms of the ester group (C=O and O-CH₃) would also carry partial negative charges. Conversely, the nitrogen atoms of the two amino groups (-NH₂) are electron-donating and would possess partial negative charges, while their attached hydrogen atoms, the carbonyl carbon, and the carbons of the aromatic ring would bear partial positive charges.

This charge distribution facilitates charge transfer, both within the molecule (intramolecular) and between molecules (intermolecular). Intramolecular charge transfer can occur from the electron-donating amino groups to the electron-withdrawing fluorine atom and ester group through the π-system of the benzene ring. Such phenomena are crucial in determining the molecule's electronic properties and reactivity.

Intermolecular and Intramolecular Interactions

The specific arrangement of functional groups in this compound allows for a variety of non-covalent interactions that dictate its physical properties and crystal packing.

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the most significant intermolecular and intramolecular interactions for this compound. The two amino groups provide hydrogen bond donors (N-H), while the fluorine atom, the carbonyl oxygen (C=O), and the ester oxygen (O-CH₃) can act as hydrogen bond acceptors.

Potential Hydrogen Bonds:

Intramolecular: An intramolecular hydrogen bond could form between the hydrogen of the amino group at C3 and the fluorine atom at C6 (N-H···F) or between the hydrogen of the amino group at C2 and the carbonyl oxygen of the ester group (N-H···O=C). The formation of these five- or six-membered rings would significantly influence the molecule's conformation.

Intermolecular: In a condensed phase, a complex network of intermolecular hydrogen bonds would likely form. These could include N-H···O, N-H···N, and N-H···F interactions, leading to the formation of dimers or extended polymeric chains.

Weak Non-Covalent Interactions

C-H···O and C-H···F Interactions: The hydrogen atoms on the aromatic ring and the methyl group can participate in weak hydrogen bonds with the oxygen and fluorine atoms of neighboring molecules.

C-H···π Interactions: The electron-rich π-system of the benzene ring can interact with C-H bonds of adjacent molecules.

π···π Stacking: The aromatic rings of two molecules can stack on top of each other, typically in a parallel-displaced or T-shaped arrangement, to maximize attractive electrostatic and dispersion forces. uni-muenchen.de

The interplay of these varied interactions is crucial for the supramolecular assembly of the compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study bonding, charge transfer, and intermolecular interactions in a way that aligns with chemical intuition. It translates the complex wavefunction of a molecule into localized bonds, lone pairs, and anti-bonding orbitals.

For this compound, an NBO analysis would provide quantitative insights into:

Hybridization and Bond Strengths: It would detail the hybridization of each atom and the composition of each bond (e.g., the s- and p-character of the C-F, C-N, and C=O bonds).

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. This reveals delocalization effects and charge transfer pathways. For instance, it could quantify the donation of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π*) of the aromatic ring and the carbonyl group.

A hypothetical NBO analysis might reveal the interactions summarized in the table below, where E(2) represents the stabilization energy associated with the donor-acceptor interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) |

| LP (N) on -NH₂ | π* (C=C) of ring | High |

| LP (O) on C=O | σ* (C-C) of ring | Moderate |

| π (C=C) of ring | π* (C=O) | Moderate |

| LP (F) | σ* (C-N) | Low |

| This table is for illustrative purposes only, as specific data for this molecule is not available. |

Mechanistic Computational Studies

Computational chemistry is instrumental in elucidating reaction mechanisms, providing information on the energetics of reactants, products, intermediates, and transition states.

Elucidation of Reaction Pathways and Transition States

For this compound, a potential area of mechanistic study could be its cyclization reactions. For example, the adjacent amino groups could react with a suitable reagent to form a heterocyclic ring fused to the benzene ring. Computational studies could model this process by:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants transform into products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Analyzing Transition State Geometry: Determining the bond-forming and bond-breaking processes occurring at the transition state.

Such studies would provide a detailed, atomistic understanding of the reaction's feasibility and kinetics, guiding synthetic efforts.

Catalytic Cycle Investigations

There is currently no available research detailing the involvement of this compound in catalytic cycles. Computational studies, which could provide mechanistic insights into its role as a reactant, intermediate, or catalyst, have not been published. Such investigations would typically employ methods like Density Functional Theory (DFT) to map reaction pathways, identify transition states, and calculate activation energies, but this has not been documented for this compound.

Solvent Effects on Reaction Mechanisms

The influence of different solvents on the reaction mechanisms of this compound has not been a subject of computational investigation in published studies. Theoretical examinations in this area would typically involve implicit or explicit solvent models to understand how the polarity and other properties of the solvent medium affect reaction rates and equilibria. However, no such data are available for this molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, there are no specific MD simulation studies reported in the literature. Such simulations could, in principle, explore its conformational landscape, interactions with other molecules, and aggregation behavior, but this research has yet to be conducted or published.

Computational Docking and Molecular Interaction Studies

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. There are no published computational docking or molecular interaction studies featuring this compound. These studies are crucial for understanding potential biological activity and designing new molecules, but the scientific community has not yet reported such work for this compound.

While general information and predicted properties for this compound are available from chemical suppliers and databases, in-depth computational research as specified is not present in the public domain. cymitquimica.comuni.lu

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing Methyl 2,3-diamino-6-fluorobenzoate and its derivatives is a key area of future research. Traditional multi-step syntheses can be inefficient, and researchers are actively seeking more direct and sustainable routes.

One promising approach involves the decarboxylative fluorination of aromatic carboxylic acids. ukri.org This method takes advantage of the reactivity of the carboxylic acid group to introduce fluorine, potentially simplifying the synthesis of fluorinated aromatics. ukri.org Another area of interest is the development of synthetic routes starting from readily available materials, such as the described preparation of 2-chloro-6-fluorobenzonitrile (B1630290) and its subsequent conversion to related benzoic acid derivatives through diazotization, fluorination, ammoxidation, and hydrolysis. researchgate.net

Furthermore, research into the synthesis of related fluorinated diamines provides valuable insights. For example, new aromatic diamines with multiple trifluoromethylphenyl groups have been prepared through high-temperature polycondensation, suggesting pathways that could be adapted for this compound. rsc.org The synthesis of fluorinated ladder diamines via catalytic norbornene-arene annulation also presents a novel strategy for creating complex diamine structures. acs.org

| Synthetic Approach | Starting Materials | Key Reactions | Potential Advantages |

| Decarboxylative Fluorination | Aromatic Carboxylic Acids | C-H and decarboxylative activation | Direct introduction of fluorine, potentially fewer steps. ukri.org |

| Multi-step Synthesis | 2-chloro-6-fluorotoluene | Diazotization, fluorination, ammoxidation, hydrolysis | Utilizes readily available starting materials. researchgate.net |

| High-Temperature Polycondensation | Aromatic dianhydrides and novel diamines | One-step chemical imidization | Can produce high molecular weight polymers with desirable properties. rsc.org |

| Catalytic Norbornene-Arene Annulation | Norbornadiene and fluorinated bromoanilines | Catalytic annulation | Creates rigid and contorted diamine structures. acs.org |

Advanced Catalytic Systems for Enhanced Selectivity

Achieving high selectivity in the synthesis of functionalized anilines like this compound is crucial. Future research will focus on developing advanced catalytic systems that can control the position of functional groups with high precision.

Palladium-based nanoparticle catalysts have shown promise in the selective synthesis of primary anilines from cyclohexanones and ammonia (B1221849) sources. nih.govoup.com These methods, which include acceptorless dehydrogenative aromatization, offer an environmentally friendly alternative to traditional nitration and reduction processes. nih.govacs.org For instance, a magnesium hydroxide-supported palladium nanoparticle catalyst has been developed for the highly selective synthesis of primary anilines, where the basic support plays a key role in the reaction mechanism. nih.govacs.org Similarly, a magnesium-aluminum layered double hydroxide (B78521) supported palladium catalyst has been used for the efficient conversion of cyclohexanone (B45756) oximes to primary anilines. researchgate.net

The development of single-atom cobalt catalysts for the chemoselective hydrogenation of nitroarenes to anilines also represents a significant advancement. bohrium.com These catalysts offer excellent yields and selectivity, providing a potential route for the reduction step in the synthesis of diamino compounds. The transition from noble metal catalysts to more abundant and sustainable base metals, such as iron, is another important research direction. diva-portal.org

In-depth Computational Studies of Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. nih.govmdpi.com Future research will increasingly rely on these methods to elucidate reaction mechanisms and guide the design of new synthetic strategies.

Computational studies can provide insights into the effects of fluorine substitution on carbocation stability and reactivity, which is crucial for understanding the behavior of fluorinated aromatic compounds. nih.gov For example, studies on the oxidative activation of fluorinated aromatics have revealed novel mechanisms that differ significantly from their non-fluorinated counterparts. manchester.ac.uk These computational models can help predict the most likely reaction pathways and identify key intermediates. manchester.ac.uk

Furthermore, computational methods can be used to predict NMR spectra, which is invaluable for identifying and characterizing fluorinated products. nih.gov This combined experimental-computational approach can accelerate the discovery process by allowing for the rapid identification of reaction products without the need for authentic standards. nih.gov The goal is to develop a comprehensive understanding of structure-reactivity relationships, which will enable the rational design of more efficient and selective reactions. nih.gov

Development of High-Throughput Synthesis and Characterization Methods

To accelerate the discovery of new materials and pharmaceuticals derived from this compound, the development of high-throughput synthesis and characterization methods is essential. These techniques allow for the rapid screening of a large number of reaction conditions and the synthesis of compound libraries in a miniaturized and automated format. rug.nlnih.gov

High-throughput experimentation (HTE) coupled with mass spectrometry, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can be used to evaluate thousands of unique reactions in a short period. nih.gov This approach is particularly useful for optimizing reaction conditions for processes like nucleophilic aromatic substitution (S-N-Ar). nih.gov The data generated from HTE can be used to create heat maps that guide the selection of the most promising conditions for scale-up. nih.govacs.org

The "on-the-fly" synthesis of compound libraries, where compounds are synthesized and screened in situ, has the potential to significantly reduce the time and cost of drug discovery. rug.nlnih.gov By combining automated synthesis with rapid screening techniques like differential scanning fluorimetry (DSF), researchers can quickly identify promising lead compounds. rug.nlnih.gov These methods are being applied to the synthesis of various compound classes, including fused imidazoles from aromatic ortho-diamines, demonstrating their versatility. organic-chemistry.org

Integration with Materials Science for Advanced Applications

The unique properties conferred by the fluorine atom and the diamino functionality make this compound a promising candidate for the development of advanced materials. Fluorinated polymers, in particular, exhibit a desirable combination of properties, including chemical inertness, low surface energy, and excellent thermal stability. sciengine.com

Fluorinated diamines are key monomers in the synthesis of high-performance polyimides. rsc.orgmdpi.com These polymers can have high solubility, good optical transparency, and low dielectric constants, making them suitable for applications in microelectronics and optoelectronics. rsc.orgacs.org The incorporation of bulky, fluorinated pendant groups can improve the processability of polyimides without compromising their excellent thermal and mechanical properties. rsc.org

Furthermore, fluorinated compounds are being explored for their potential in creating advanced phenolic resins like polybenzoxazines, which exhibit exceptional thermal stability and flame retardancy. researchgate.net The development of new fluorinated diamine monomers is a critical step in creating next-generation materials with tailored properties for specific applications, from flexible displays to high-temperature resistant coatings. mdpi.comresearchgate.net The use of fluorinated building blocks in the synthesis of reticular frameworks like metal-organic frameworks (MOFs) is also an emerging area, with the potential to create materials with novel topologies and functions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.